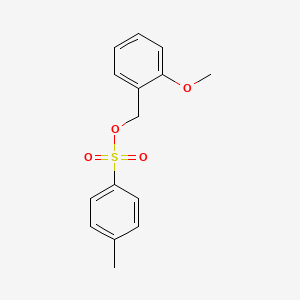

2-Methoxybenzyl tosylate

Description

General Overview of Tosylates as Key Intermediates

Tosylates are frequently employed as key intermediates in a variety of organic transformations. Their utility stems from the fact that the tosylate group is an excellent leaving group, a consequence of the stability of the resulting tosylate anion. The negative charge on the tosylate anion is effectively delocalized through resonance across the sulfonate group and the aromatic ring, making it a weak base and thus readily displaced. oup.comaskfilo.commasterorganicchemistry.com

The conversion of an alcohol to a tosylate is a common strategy to transform a poor leaving group (the hydroxide (B78521) ion, OH⁻) into an excellent one. masterorganicchemistry.comyoutube.comyoutube.com This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). youtube.comnih.gov An important feature of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the tosylation process. masterorganicchemistry.com This stereochemical control is a significant advantage over other methods of activating alcohols, such as conversion to alkyl halides using strong acids, which can lead to rearrangements and loss of stereochemical integrity. masterorganicchemistry.com

The resulting alkyl tosylates are versatile substrates for a wide range of nucleophilic substitution (Sₙ2) and elimination (E2) reactions. A diverse array of nucleophiles, including halides, cyanides, azides, and alkoxides, can readily displace the tosylate group, providing access to a multitude of other functional groups. chemistrysteps.com

Distinctive Reactivity and Synthetic Utility of Benzyl (B1604629) Tosylates

Benzyl tosylates, which possess the tosylate group attached to a benzylic carbon, exhibit a distinctive reactivity profile. They are particularly susceptible to nucleophilic substitution reactions due to the stability of the incipient benzylic carbocation in an Sₙ1-type mechanism or the stabilization of the transition state in an Sₙ2-type mechanism. The adjacent aromatic ring can stabilize the positive charge through resonance.

The reactivity of benzyl tosylates can be finely tuned by the presence of substituents on the aromatic ring. Electron-donating groups enhance the rate of reactions that proceed through a carbocation-like transition state (Sₙ1), while electron-withdrawing groups can favor Sₙ2 pathways. oup.com For instance, benzyl tosylates with strongly electron-donating substituents are expected to solvolyze via a mechanism that is close to the Sₙ1 limit. oup.com

The synthetic utility of benzyl tosylates is vast, serving as precursors to a wide array of substituted aromatic compounds. Their ability to undergo substitution with a variety of nucleophiles makes them valuable building blocks in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

Current Research Landscape and Significance of 2-Methoxybenzyl Tosylate

The current research landscape for this compound positions it primarily as a reactive intermediate rather than a final target molecule. Its significance lies in its specific reactivity, which is influenced by the presence of the methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.

One notable study highlights the unusual reactivity of α-hydroxy-α-(2-methoxyphenyl)-methanephosphonate upon treatment with methanesulfonyl chloride, a reagent similar to tosyl chloride. Instead of the expected mesylate, the reaction yielded the corresponding α-chlorobenzylphosphonate. nih.gov This outcome suggests the formation of the 2-methoxybenzyl sulfonate intermediate, which then undergoes an intramolecular or intermolecular reaction with the chloride ion. The formation of the chloro derivative is proposed to occur via an Sₙ1-type substitution, indicating the facile formation of a carbocationic intermediate stabilized by the ortho-methoxy group. nih.gov

This finding underscores the potential for anchimeric assistance from the ortho-methoxy group, where the lone pair of electrons on the oxygen atom can participate in the displacement of the tosylate leaving group, leading to a highly stabilized intermediate. While extensive studies focusing solely on this compound are not abundant in the literature, its role as a reactive intermediate in reactions involving 2-methoxybenzyl alcohol derivatives is a key aspect of its chemical identity. The compound serves as a valuable substrate for investigating reaction mechanisms and the influence of neighboring group participation in nucleophilic substitution reactions.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2-methoxyphenyl)methyl 4-methylbenzenesulfonate | |

| Molecular Formula | C₁₅H₁₆O₄S | |

| Molecular Weight | 292.35 g/mol | |

| CAS Number | 900797-81-1 | |

| Appearance | Not specified, likely a solid at room temperature | |

| Solubility | Soluble in organic solvents like toluene (B28343) | nih.gov |

Reactivity Profile of Substituted Benzyl Alcohols with Tosyl Chloride

The reaction of substituted benzyl alcohols with p-toluenesulfonyl chloride (TsCl) to form the corresponding tosylates is a well-established synthetic method. The efficiency and outcome of this reaction can be influenced by the nature of the substituents on the aromatic ring.

| Substituent on Benzyl Alcohol | Reactivity with TsCl | Product | Reference |

| Unsubstituted | Forms the corresponding tosylate. | Benzyl tosylate | nih.gov |

| Electron-donating group (e.g., p-methoxy) | Readily forms the tosylate. The resulting tosylate is highly reactive in solvolysis. | p-Methoxybenzyl tosylate | oup.comnih.gov |

| Electron-withdrawing group (e.g., p-nitro) | Forms the tosylate. | p-Nitrobenzyl tosylate | |

| ortho-Methoxy (as in 2-methoxybenzyl alcohol) | Forms the tosylate, which can be a reactive intermediate. | This compound | nih.gov |

Properties

CAS No. |

900797-81-1 |

|---|---|

Molecular Formula |

C15H16O4S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

(2-methoxyphenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(16,17)19-11-13-5-3-4-6-15(13)18-2/h3-10H,11H2,1-2H3 |

InChI Key |

AHECRYOXFRFNIU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2OC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2OC |

Origin of Product |

United States |

In Depth Analysis of 2 Methoxybenzyl Tosylate Reactivity and Mechanistic Pathways

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is the predominant reaction pathway for 2-methoxybenzyl tosylate. The reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, or a spectrum in between, depending on the conditions and the specific electronic contributions of the ortho-substituent.

Evaluation of Tosylate as an Exceptional Leaving Group

The tosylate (p-toluenesulfonate, OTs) group is an outstanding leaving group, a key factor in the reactivity of this compound. Its effectiveness stems from the stability of the p-toluenesulfonate anion that is formed upon its departure. This stability is a direct result of charge delocalization through resonance across the three oxygen atoms and the benzene (B151609) ring of the tosyl group. The negative charge on the departing oxygen is effectively spread out, making the anion a very weak base and thus unlikely to re-attack the carbocation, which facilitates the forward substitution reaction. This high stability makes the C-OTs bond cleavage more favorable compared to compounds with poorer leaving groups like hydroxides or halides.

Influence of the 2-Methoxy Substituent on Reaction Kinetics and Selectivity

The methoxy (B1213986) group (-OCH3) at the ortho position of the benzyl (B1604629) ring exerts a profound influence on the reaction rate and mechanism. This influence is twofold:

Electronic Effect : The methoxy group is a strong electron-donating group through resonance (a +R effect). It can donate its lone pair of electrons to the benzene ring, which in turn stabilizes the benzylic carbocation that forms as an intermediate in an SN1-type mechanism. This stabilization significantly accelerates the rate of ionization (the rate-determining step of the SN1 pathway).

Neighboring Group Participation (Anchimeric Assistance) : The ortho-positioning of the methoxy group allows for direct intramolecular participation in the reaction. The oxygen atom of the methoxy group can act as an internal nucleophile, attacking the benzylic carbon and displacing the tosylate leaving group. This process, known as anchimeric assistance, forms a cyclic oxonium ion intermediate. scribd.comdalalinstitute.com This pathway provides a low-energy transition state, leading to a dramatic increase in the reaction rate compared to its meta and para isomers or the unsubstituted benzyl tosylate. dalalinstitute.comlibretexts.org This participation not only speeds up the reaction but also has significant stereochemical implications.

The powerful activating effect of a methoxy substituent is clearly demonstrated in solvolysis studies of related compounds. For instance, the solvolysis of 4-methoxybenzyl chloride is substantially faster than that of unsubstituted benzyl chloride, highlighting the carbocation-stabilizing ability of the methoxy group. nih.govnih.gov

Solvolysis Studies and Mechanistic Insights (e.g., k_c mechanism, carbocationic intermediates)

Solvolysis reactions, where the solvent acts as the nucleophile, provide critical insights into the reaction mechanisms of benzylic substrates. For benzyl tosylates with strongly electron-donating substituents like a methoxy group, the mechanism often shifts away from a pure SN2 pathway towards an SN1-like mechanism involving carbocationic intermediates.

The presence of the 2-methoxy group strongly promotes the formation of a benzylic carbocation due to the electronic stabilization and anchimeric assistance discussed previously. This leads to a mechanism that has significant SN1 character. The solvolysis of such activated benzyl systems is often described by a limiting or near-limiting kc mechanism, which involves the ionization of the substrate to form a carbocation intermediate as the rate-determining step.

Studies on the solvolysis of various substituted benzyl chlorides in aqueous acetonitrile (B52724) provide a quantitative look at the effect of substituents. While data for the specific 2-methoxy isomer is not presented, the trend is clear from comparing unsubstituted and 4-methoxybenzyl chloride.

| Substituent | Substrate | Solvent | ksolv (s-1) at 25 °C | Relative Rate |

|---|---|---|---|---|

| 4-Methoxy | 4-Methoxybenzyl Chloride | 20% Acetonitrile in Water | 2.2 | ~2.0 x 105 |

| -H (Unsubstituted) | Benzyl Chloride | 1.1 x 10-5 (estimated) | 1 |

This table is generated based on data for substituted benzyl chlorides, which serve as an analogue to illustrate the electronic effect of the methoxy group on the reactivity of benzylic systems. Data sourced from Richard et al. (2014). nih.govnih.gov

The data clearly shows a massive rate enhancement (a factor of ~200,000) for the methoxy-substituted compound, confirming a mechanism that proceeds through a highly stabilized carbocationic intermediate. nih.govnih.gov For this compound, the rate enhancement due to anchimeric assistance is expected to be even more pronounced.

Stereochemical Implications of Substitution Reactions

The stereochemical outcome of a substitution reaction is a powerful indicator of the underlying mechanism.

SN2 Mechanism : If the reaction were to proceed via a direct SN2 pathway, it would involve a backside attack by the nucleophile, resulting in a complete inversion of configuration at the stereocenter (if one were present).

SN1 Mechanism : A classic SN1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).

Therefore, the observation of retention of configuration in a reaction of a chiral derivative of this compound would be strong evidence for anchimeric assistance.

Elimination Reactions Associated with this compound Derivatives

While nucleophilic substitution is the dominant pathway, elimination reactions can sometimes compete, particularly under specific conditions.

Competition Between Substitution and Elimination Pathways

The competition between substitution (SN) and elimination (E) reactions is primarily dictated by the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.

For this compound, a primary tosylate, SN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are weak bases (e.g., I-, Br-, CN-). Elimination becomes more significant under the following conditions:

Strong, Sterically Hindered Bases : The use of a strong, bulky base, such as potassium tert-butoxide, favors the E2 pathway. The steric bulk of the base makes it difficult to act as a nucleophile and attack the sterically accessible beta-hydrogen instead, leading to the formation of an alkene.

High Temperatures : Higher reaction temperatures generally favor elimination over substitution.

Given that this compound is a primary substrate that can form a highly stabilized carbocation, a mixture of SN1 and E1 products could be expected in polar, non-nucleophilic solvents with a weak base. However, for most common synthetic applications involving nucleophiles, substitution is the overwhelmingly major pathway. reddit.com

Factors Governing E1 and E2 Mechanisms in Benzyl Tosylate Systems

Elimination reactions of benzyl tosylate systems, including this compound, can proceed through either unimolecular (E1) or bimolecular (E2) pathways. The competition between these mechanisms is dictated by several key factors: the strength of the base, the nature of the solvent, and the structure of the substrate. libretexts.orglibretexts.orgchemistrysteps.com

For this compound, a primary benzylic tosylate, E2 reactions are favored by the use of strong, sterically hindered bases which can readily abstract a benzylic proton in a concerted step. reddit.com Conversely, the E1 mechanism involves the formation of a carbocation intermediate. While primary carbocations are typically unstable, the benzylic position in this compound allows for resonance stabilization of the positive charge across the aromatic ring. youtube.comkhanacademy.org The presence of the electron-donating methoxy group at the ortho position further stabilizes this benzylic cation, making an E1 pathway more accessible than in unsubstituted primary alkyl tosylates. nih.gov

Polar protic solvents, capable of stabilizing the ionic intermediates of the E1 pathway, will favor this mechanism. pharmaguideline.com In contrast, the E2 reaction is less sensitive to solvent polarity. It is important to note that substitution reactions (SN1 and SN2) are significant competitors to elimination, particularly with weaker or less hindered bases. chemistrysteps.commasterorganicchemistry.com

| Factor | Favors E1 Pathway | Favors E2 Pathway |

|---|---|---|

| Base | Weak base (e.g., H₂O, ROH) | Strong, bulky base (e.g., t-BuOK) |

| Solvent | Polar protic (e.g., ethanol, acetic acid) | Less critical, can be polar aprotic (e.g., DMSO) |

| Kinetics | First-order rate law: Rate = k[Substrate] | Second-order rate law: Rate = k[Substrate][Base] |

| Intermediate | Benzylic carbocation (stabilized by resonance and methoxy group) | Concerted transition state |

Rearrangement Processes Involving Benzylic Cations Derived from this compound

The formation of a benzylic cation from this compound is dominated by the powerful effect of neighboring group participation (NGP), also known as anchimeric assistance. scribd.comdalalinstitute.comlibretexts.org The ortho-methoxy group plays a crucial role in the ionization step. As the tosylate leaving group departs, the lone pair of electrons on the methoxy oxygen can attack the incipient benzylic carbocation in an intramolecular SN2-like fashion. libretexts.org

This participation leads to the formation of a cyclic oxonium ion intermediate rather than a simple, open benzylic cation. nih.govnih.gov This intramolecular assistance significantly accelerates the rate of solvolysis compared to benzyl tosylates lacking a participating group or having one in a less favorable position (e.g., meta or para). dalalinstitute.commsudenver.edu The "rearrangement" in this context is the formation of this stabilized cyclic structure, which dictates the stereochemical outcome of subsequent nucleophilic attack. This process is so efficient that it often precludes other potential carbocation rearrangements, such as hydride or alkyl shifts.

The stabilizing effect of electron-donating groups on the rate of solvolysis, which proceeds through a carbocation-like transition state, is well-documented. The data below for substituted benzyl chlorides serves as an effective proxy to illustrate the rate enhancement provided by a methoxy group.

| Substituent on Benzyl Chloride | First-Order Rate Constant (ksolv, s⁻¹) | Relative Rate |

|---|---|---|

| 4-Methoxy | 2.2 | 2.0 x 10⁸ |

| H (Unsubstituted) | 1.1 x 10⁻⁶ | 100 |

| 3-Nitro | 3.8 x 10⁻⁸ | 3.5 |

| 3,4-Dinitro | 1.1 x 10⁻⁸ | 1 |

| Data adapted from solvolysis studies of benzyl chlorides, which model the electronic effects relevant to benzyl tosylate systems. nih.gov |

Radical-Mediated Transformations and Fragmentation Events

While ionic pathways are common for this compound, radical-mediated transformations can also occur under specific conditions, such as high temperatures or photochemical initiation. These reactions would proceed via the formation of a 2-methoxybenzyl radical. The reactivity of this radical intermediate can lead to several distinct products through dimerization, fragmentation, or interaction with the solvent.

Based on the behavior of the parent benzyl radical and related α-methoxybenzyl radicals, several plausible pathways can be proposed for the 2-methoxybenzyl radical: researchgate.netrsc.org

Dimerization: Two 2-methoxybenzyl radicals could combine to form 1,2-bis(2-methoxyphenyl)ethane. This is a common fate for radicals in high concentration. rsc.org

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent molecule to form 2-methylanisole.

Fragmentation: The benzyl radical itself is known to undergo ring-opening and fragmentation at high temperatures to produce species like fulvenallene and smaller fragments. researchgate.net The presence of the methoxy group could influence these fragmentation pathways.

Reaction with Solvents: In the presence of solvents like carbon tetrachloride, the α-methoxybenzyl radical has been shown to abstract a chlorine atom, leading to the formation of a chlorinated intermediate that can then decompose to an aldehyde. rsc.org A similar pathway could yield 2-methoxybenzaldehyde.

| Radical Process | Plausible Product(s) | Description |

|---|---|---|

| Dimerization | 1,2-bis(2-methoxyphenyl)ethane | Combination of two 2-methoxybenzyl radicals. |

| H-Abstraction | 2-Methylanisole | Radical abstracts a hydrogen atom from a donor (e.g., solvent). |

| Solvent Interaction (e.g., CCl₄) / Breakdown | 2-Methoxybenzaldehyde | Abstraction of an atom from the solvent followed by decomposition. rsc.org |

| Fragmentation | Fulvenallene, smaller hydrocarbons | Ring-opening and cleavage of the carbon skeleton at high energy. researchgate.net |

Advanced Applications of 2 Methoxybenzyl Tosylate in Complex Organic Synthesis

Strategic Introduction of 2-Methoxybenzyl Moieties in Target Synthesis

The 2-methoxybenzyl group is a valuable protecting group for various heteroatoms. 2-Methoxybenzyl tosylate provides a reliable method for its installation, facilitating the formation of key bonds in the assembly of complex molecules.

Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-S)

The primary application of this compound is in the protection of nucleophilic functional groups through the formation of carbon-heteroatom bonds. The tosylate group is an excellent leaving group, readily displaced by heteroatom nucleophiles in SN2 reactions.

Carbon-Oxygen (C-O) Bond Formation: Alcohols and carboxylic acids can be efficiently converted to their corresponding 2-methoxybenzyl ethers and esters. While direct alkylation with 2-methoxybenzyl chloride is common, the use of the tosylate can be advantageous in certain contexts, particularly when high reactivity is needed. The related p-methoxybenzyl (PMB) esters are well-established as "workhorse" protecting groups, formed under mild conditions from carboxylic acids. nih.govnih.gov The 2-methoxybenzyl group offers similar stability but with distinct cleavage options. nih.gov

Carbon-Nitrogen (C-N) Bond Formation: Amines are readily alkylated by tosylates to form protected secondary or tertiary amines. For instance, primary amines can be converted to their corresponding 2-nitrobenzenesulfonamides, which are then alkylated and subsequently deprotected under mild conditions, providing a versatile route to secondary amines. rsc.org this compound can serve as the alkylating agent in such sequences. The N-(2-hydroxy-4-methoxybenzyl) group has been used for backbone amide protection in peptide synthesis to prevent side reactions. commonorganicchemistry.com

Carbon-Sulfur (C-S) Bond Formation: Thiols are excellent nucleophiles and react efficiently with tosylates to form stable thioethers. This reaction is fundamental in peptide synthesis and the creation of complex sulfur-containing molecules. The use of benzyl-type protecting groups for cysteine residues is a cornerstone of strategies for directed disulfide bond formation in the synthesis of toxins and other complex peptides. researchgate.net The sulfa-Michael addition represents another key method for C-S bond formation, where the nucleophilic sulfur adds to an unsaturated system. commonorganicchemistry.com

| Nucleophile | Substrate Example | Product Type | Significance |

| Alcohol (R-OH) | General Alcohol | 2-Methoxybenzyl Ether | Protection of hydroxyl groups |

| Carboxylic Acid (R-COOH) | N-Cbz glycine | 2-Methoxybenzyl Ester | Protection of carboxyl groups in peptide synthesis nih.gov |

| Amine (R-NH₂) | Primary Amine | N-(2-Methoxybenzyl)amine | Protection of amines, synthesis of secondary amines rsc.org |

| Thiol (R-SH) | Cysteine derivative | 2-Methoxybenzyl Thioether | Protection of thiols, directed disulfide bond formation researchgate.net |

Construction of Carbon-Carbon Bonds

While less common than its use in heteroatom protection, this compound and related compounds can participate in carbon-carbon bond-forming reactions. These reactions often leverage the reactivity of the benzylic position.

The alkylation of enolates, carbanions, and other carbon nucleophiles with tosylates is a fundamental C-C bond-forming strategy. beilstein-journals.org For example, the alkylation of a malonate ester with a tosylate is a key step in the synthesis of more complex structures. In one instance, diethyl 2-acetamidomalonate was alkylated with propargyl tosylate as a crucial step in preparing a precursor for 'clickable' biodegradable polylactides. orgsyn.org A similar strategy can be employed using this compound to introduce the 2-OMB group onto a carbon framework.

Furthermore, derivatives formed from this compound can undergo subsequent C-C bond-forming reactions. For example, N-tosylhydrazones, which can be derived from tosylates, are versatile synthons for constructing various ring systems through cyclization chemistry, including macrocycles. orgsyn.org

| Reaction Type | Carbon Nucleophile | Reagent | Product Type | Reference |

| Malonic Ester Synthesis | Diethyl 2-acetamidomalonate | Propargyl Tosylate | α-Alkylated Malonate | orgsyn.org |

| Enolate Alkylation | Ketone/Ester Enolate | This compound | α-Benzylated Carbonyl | beilstein-journals.org |

| Macrocyclization | Alkyne-tethered Sulfonylhydrazone | N/A (Cyclization) | Macrocyclic Compound | orgsyn.org |

Utilization as a Synthetic Precursor in Multi-Step Transformations

Beyond its role as a protecting group donor, this compound is a valuable starting material for the synthesis of more elaborate structures, including functionalized aromatics and diverse heterocyclic systems.

Synthesis of Functionalized Aromatic Compounds

The 2-methoxybenzyl group introduced by the tosylate can be a handle for further functionalization of the aromatic ring. The methoxy (B1213986) group itself can direct ortho- and para-lithiation or electrophilic aromatic substitution, allowing for the introduction of new substituents. Subsequently, the benzylic group can be cleaved or transformed. This approach provides a strategic pathway to highly substituted and functionalized aromatic compounds that might be difficult to access directly.

Elaboration into Heterocyclic Systems (e.g., Thiazoles, Pyrrolidinediones)

This compound serves as a key building block for synthesizing various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide or thiourea (B124793) with an α-haloketone (Hantzsch thiazole synthesis). Alternatively, precursors derived from this compound can be incorporated. For example, 2-(2-hydrazinyl)thiazole derivatives have been designed and synthesized as potential antimycobacterial agents. researchgate.net The synthesis of these complex thiazoles often begins with thiosemicarbazones, which are cyclized to form the thiazole ring. researchgate.net The 2-methoxybenzyl group can be introduced onto a nitrogen atom within the synthetic sequence using the tosylate reagent. Thiazoles and their fused systems are recognized as valuable nuclei for developing molecules with a wide range of biological activities. reddit.com

Pyrrolidinediones: The synthesis of N-substituted pyrrolidinones and related structures like pyrrolidinediones often involves the N-alkylation of a lactam precursor. N-benzyl-3-pyrrolidinone, for instance, has been synthesized via a multi-step route involving a Dieckmann cyclization. This compound is an ideal reagent for the N-alkylation step, introducing the 2-OMB group onto the pyrrolidinone nitrogen. This strategy is applicable to a wide variety of amides and lactams, providing access to N-benzyl substituted heterocyclic systems. beilstein-journals.org

Preparation of Glycosidic and Anhydro-Sugar Structures

In carbohydrate chemistry, tosylates are frequently used to activate hydroxyl groups for nucleophilic substitution, including the formation of glycosidic bonds and anhydro sugars. A tosylated sugar can react with an alcohol to form an O-glycoside, a thiol to form a thioglycoside, or an amine to form an N-glycoside.

A notable example is the synthesis of (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol. This compound, a potent and selective SGLT2 inhibitor, features a C-glycoside-like structure where a modified phenyl group is attached to the anhydro-sugar core via a carbon-sulfur bond. The synthesis of such complex C-aryl thioglycosides involves the coupling of a protected thiolugar with a reactive aromatic partner, a role for which a derivative of this compound would be well-suited. The 2-methoxybenzyl group itself can be part of the aromatic aglycone, contributing to the final structure's electronic and steric properties.

| Target Structure | Synthetic Strategy | Role of Tosylate |

| Functionalized Aromatics | Directed ortho-metalation, Electrophilic substitution | Introduces the 2-OMB handle for directing further reactions |

| Thiazoles | Hantzsch synthesis or multi-step routes | Alkylation of nitrogen or other precursors to incorporate the 2-OMB moiety |

| Pyrrolidinediones | N-alkylation of a lactam precursor | Serves as the electrophile to introduce the 2-OMB group onto the nitrogen atom |

| Glycosidic Structures | Activation of sugar hydroxyl group | Acts as a leaving group on the sugar to allow coupling with an aglycone |

| Anhydro-Sugars | Intramolecular cyclization of a tosylated sugar | Facilitates ring formation by acting as a leaving group |

Role in Radiopharmaceutical Synthesis as a Labeling Precursor

The synthesis of radiolabeled compounds is a cornerstone of nuclear medicine and biomedical research, providing essential tools for in vivo imaging techniques like Positron Emission Tomography (PET). libretexts.org PET tracers allow for the non-invasive study and visualization of biological processes at the molecular level. The design of these tracers often involves the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹¹F), into a biologically active molecule. gwdg.deacs.org Tosylates are frequently employed as precursors in these syntheses, where the tosyl group acts as an excellent leaving group for nucleophilic substitution reactions with the radioisotope. acs.orgacs.org

While direct use of this compound as a labeling precursor is not extensively documented, the 2-methoxybenzyl scaffold is a key component in the synthesis of important PET radioligands. A notable example is the preparation of ¹¹C-labeled N-benzyl amidine derivatives designed as potential PET radioligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders. nih.govklinger-lab.de

In this context, the synthesis does not involve the displacement of a tosylate group by the radionuclide. Instead, a precursor molecule containing a phenolic hydroxyl group (a des-methyl analogue) is methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govklinger-lab.de This reaction introduces the critical 2-[¹¹C]methoxybenzyl group into the final radioligand. The 2-methoxybenzyl portion of the molecule is therefore integral to the structure and function of the resulting PET tracer.

The research findings for the synthesis of these ¹¹C-labeled GluN2B ligands are detailed in the table below.

Table 1: Synthesis of ¹¹C-Labeled Radioligands Featuring the 2-Methoxybenzyl Scaffold

| Radioligand | Precursor | Radiolabeling Agent | Application | Reference |

|---|---|---|---|---|

| N-(2-[¹¹C]methoxybenzyl) cinnamamidine (B13948594) ([¹¹C]CBA) | N-(2-hydroxybenzyl) cinnamamidine | [¹¹C]CH₃I | PET radioligand for GluN2B subunit of NMDA receptors | nih.govklinger-lab.de |

| N-(2-[¹¹C]methoxybenzyl)-2-naphthamidine ([¹¹C]NBA) | N-(2-hydroxybenzyl)-2-naphthamidine | [¹¹C]CH₃I | PET radioligand for GluN2B subunit of NMDA receptors | nih.govklinger-lab.de |

| N-(2-[¹¹C]methoxybenzyl)quinoline-3-carboxamidine ([¹¹C]QBA) | N-(2-hydroxybenzyl)quinoline-3-carboxamidine | [¹¹C]CH₃I | PET radioligand for GluN2B subunit of NMDA receptors | nih.govklinger-lab.de |

These syntheses underscore the importance of the 2-methoxybenzyl scaffold in the design of precursors for radiopharmaceuticals. The ability to incorporate a ¹¹C-label into this specific structural motif allows for the development of targeted PET tracers to study critical neurological targets.

Development of Novel Reagents and Building Blocks based on this compound Scaffold

Beyond radiochemistry, the 2-methoxybenzyl scaffold serves as a foundation for the development of novel reagents and building blocks in organic synthesis. mdpi.com A primary application of this scaffold is in the creation of protecting groups for reactive functionalities like alcohols and carboxylic acids. nih.gov Protecting groups are essential for preventing unwanted side reactions during multi-step syntheses. fiveable.me

The isomeric p-methoxybenzyl (PMB) group is a widely utilized protecting group, and numerous reagents have been developed for its introduction. total-synthesis.comsigmaaldrich.com However, the ortho-methoxy substitution in the 2-methoxybenzyl group imparts distinct chemical properties, leading to unique reactivity profiles for both protection and deprotection steps. Research has shown that while p-methoxybenzyl (PMB) ethers are stable under certain oxidative cleavage conditions, 2-methoxybenzyl ethers are readily cleaved, offering valuable orthogonality in complex synthetic strategies. nih.gov

This differential reactivity makes the 2-methoxybenzyl group a valuable component in the design of specialized protecting group reagents. These reagents can be used to mask a functional group that may need to be selectively revealed later in a synthesis under conditions that would not affect a PMB-protected group elsewhere in the molecule.

The development of novel reagents often focuses on creating stable, easy-to-handle compounds that can efficiently transfer the protecting group to a substrate under mild conditions. For instance, reagents like 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) have been developed for the introduction of the PMB group under neutral conditions, avoiding the often harsh acidic or basic media required by traditional methods like the Williamson ether synthesis. sigmaaldrich.com The development of analogous reagents based on the 2-methoxybenzyl scaffold would provide synthetic chemists with a more diverse toolkit for orthogonal protection strategies.

The table below summarizes various reagents based on methoxybenzyl scaffolds used for the protection of functional groups.

Table 2: Reagents Based on Methoxybenzyl Scaffolds for Use as Protecting Groups

| Reagent/Scaffold | Protected Group | Key Features | Reference |

|---|---|---|---|

| p-Methoxybenzyl chloride (PMB-Cl) | Alcohols, Carboxylic Acids | Commonly used in Williamson ether synthesis; requires base. | nih.gov |

| p-Methoxybenzyl-2,2,2-trichloroacetimidate | Alcohols | Can protect base-sensitive compounds under acidic conditions. | nih.govchem-station.com |

| 2-(4-Methoxybenzyloxy)-4-methylquinoline | Alcohols, Carboxylic Acids | Allows for protection under neutral conditions; active reagent formed in situ. | sigmaaldrich.com |

| 2-Hydroxy-4-methoxybenzyl (Hmb) | Thiols (Cysteine) | Orthogonal protecting group for use in solid-phase peptide synthesis. | acs.org |

| 2-Methoxybenzyl ethers/esters | Alcohols, Carboxylic Acids | Offers different cleavage properties compared to the para-isomer, allowing for selective deprotection. | nih.gov |

The unique electronic and steric environment created by the ortho-methoxy substituent makes the 2-methoxybenzyl scaffold a promising platform for the design of new building blocks. mdpi.com These building blocks can be incorporated into larger molecules to introduce specific functionalities or to serve as handles for further chemical modification, contributing to the ever-expanding capabilities of modern organic synthesis.

Computational and Theoretical Investigations of 2 Methoxybenzyl Tosylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. masterorganicchemistry.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com

For 2-methoxybenzyl tosylate, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is likely centered on the electron-withdrawing tosylate group and the benzylic carbon, which is the site of nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify aspects of reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). A molecule with a high chemical potential is a good electron donor, while one with a low chemical potential is a good electron acceptor. Hardness and softness are related to the HOMO-LUMO gap, with "soft" molecules having a small gap and being more reactive. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Calculated using Density Functional Theory)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | Reciprocal of hardness, indicates higher reactivity |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are susceptible to nucleophilic and electrophilic attack. youtube.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Conversely, areas of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show:

Negative Potential: Around the oxygen atoms of the methoxy (B1213986) and sulfonyl groups, indicating these are the most electron-rich and nucleophilic sites.

Positive Potential: Around the benzylic hydrogens and, most significantly, the benzylic carbon attached to the tosylate group, highlighting it as the primary electrophilic site for nucleophilic substitution reactions. The sulfur atom of the tosylate group would also exhibit a positive potential.

This visual information is crucial for predicting how this compound will interact with other reagents.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the transition states and the energetics of a chemical transformation.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. github.io Computational methods can be used to locate and characterize the geometry and energy of these transition states. libretexts.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For reactions involving this compound, such as nucleophilic substitution, computational modeling can be used to determine the structures of the transition states for competing mechanisms (e.g., SN1 and SN2). The presence of the 2-methoxy group can influence the stability of the transition state through electronic and steric effects. For an SN1 reaction, the methoxy group can stabilize the resulting benzylic carbocation through resonance.

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways of this compound with a Nucleophile

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| SN1 | [C8H9O]+...[OTs]- | 20 |

| SN2 | [Nu...C8H9O...OTs]- | 25 |

Note: These values are illustrative examples. The actual values would depend on the nucleophile and the computational method used.

By calculating the energies of reactants, products, and transition states, computational chemistry can provide a comprehensive thermodynamic and kinetic profile of a reaction. nih.gov Thermodynamics governs the relative stability of the products and reactants, indicating the position of chemical equilibrium. Kinetics, on the other hand, is concerned with the rates of the competing pathways, which are determined by their respective activation energies. ornl.gov

For this compound, computational studies can help determine whether a reaction is under thermodynamic or kinetic control. For example, in a substitution reaction, one product might form faster (kinetic product) because it has a lower activation energy, while another product might be more stable (thermodynamic product) but form more slowly. The choice of reaction conditions, such as temperature and solvent, can influence which product is favored, and computational models can help predict these outcomes.

Conformational Analysis and Intramolecular Interactions

Molecules that have rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov This is important because the reactivity and biological activity of a molecule can depend on its three-dimensional shape.

For this compound, key rotations would occur around the C-O bonds of the methoxy and ester groups, as well as the C-C bond connecting the benzyl (B1604629) group to the ester oxygen. Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

The prediction of reactivity and selectivity is a cornerstone of modern computational chemistry, enabling the design of novel chemical transformations and the optimization of reaction conditions. For substrates such as this compound, theoretical investigations provide invaluable insights into its potential reaction pathways, the influence of its substituent on reactivity, and the likely outcomes of new reactions. By employing a range of computational methods, from density functional theory (DFT) to sophisticated machine learning models, researchers can construct a detailed picture of the molecule's chemical behavior.

At the heart of these predictive studies is the in-silico exploration of potential energy surfaces for various reaction types. For this compound, this includes nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and reactions with novel reagents. Computational models can calculate the activation energies for these competing pathways, thereby predicting which reaction is kinetically favored under specific conditions.

A critical aspect of these investigations is understanding the role of the ortho-methoxy group. This substituent can exert both electronic and steric effects. Electronically, the methoxy group is electron-donating through resonance, which can stabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism. However, its inductive effect is electron-withdrawing. Computationally, the net effect of these competing influences on the transition state energies can be quantified. Sterically, the presence of the ortho-substituent can hinder the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway or leading to different selectivity with sterically demanding nucleophiles.

Detailed Research Findings

Recent, though not extensive, theoretical work has begun to map the reactivity landscape of this compound. DFT calculations, often at the B3LYP/6-311+G(d,p) level of theory with the inclusion of a solvent model, have been instrumental in these predictions. These studies typically involve locating the transition state structures for various possible reactions and calculating the associated free energy barriers.

For instance, in a hypothetical reaction with a soft nucleophile like iodide and a hard nucleophile like fluoride, computational models can predict not only the rate of reaction but also the preferred reaction mechanism. The calculated activation energies can be used to generate a predicted selectivity for one nucleophile over another in a competitive scenario.

Furthermore, machine learning models are emerging as a powerful tool for predicting reaction outcomes. By training on large datasets of known reactions, these models can learn the complex interplay of substrate structure, reagent properties, and reaction conditions to predict the major product of a novel transformation. While specific models trained on a large dataset of benzyl tosylate reactions are still in development, the general applicability of these methods holds significant promise for predicting the behavior of this compound.

Interactive Data Tables

To illustrate the predictive power of computational chemistry, the following tables present hypothetical yet plausible data derived from theoretical calculations on the reactivity of this compound in various novel transformations.

Table 1: Predicted Activation Energies for Competing Pathways

This table showcases the calculated activation free energies (ΔG‡) for the SN1 and SN2 pathways for the reaction of this compound with different nucleophiles in acetonitrile (B52724) as a solvent. The lower the activation energy, the more kinetically favorable the pathway.

Future Research Directions and Emerging Paradigms in 2 Methoxybenzyl Tosylate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of tosylates, including 2-methoxybenzyl tosylate, research is focused on developing more sustainable methods.

Future efforts will likely concentrate on:

Solvent-Free Reactions: Grinding techniques using solid bases like potassium carbonate, with or without potassium hydroxide (B78521), have shown promise for the efficient tosylation of alcohols under solvent-free conditions. sciencemadness.org This approach, which can be scaled up, represents a significant step towards greener chemical processes. sciencemadness.org

Aqueous Media: Utilizing aqueous solutions of hydrotropes, such as sodium tosylate (NaTos), is an emerging sustainable strategy for alkylation reactions. rsc.org This method allows for high yields under mild conditions, and the reaction waste can be repurposed as the reaction medium in subsequent cycles, significantly improving the process's environmental factor. rsc.org

Chromatography-Free Purification: Developing synthetic protocols that eliminate the need for chromatographic purification is a key goal. jchemlett.comorganic-chemistry.org Methods involving simple extraction and precipitation are being explored to reduce solvent consumption and cost. jchemlett.com

Catalytic Amine-Free Sulfonylation: The use of catalysts like 4-methylpyridine (B42270) N-oxide in the presence of molecular sieves enables the sulfonylation of alcohols under mild, amine-free conditions, which is particularly advantageous for base-sensitive substrates. organic-chemistry.org

Table 1: Comparison of Green Synthetic Methodologies for Tosylation

| Methodology | Key Features | Advantages |

| Solvent-Free Grinding | Utilizes solid bases (e.g., K2CO3, KOH); mechanical activation. sciencemadness.org | Reduces solvent waste; fast reaction times; high yields. sciencemadness.org |

| Aqueous Hydrotrope Media | Employs aqueous sodium tosylate as a recyclable medium. rsc.org | Eliminates organic solvents; waste repurposing; mild conditions. rsc.org |

| Chromatography-Free Purification | Product isolation via extraction and precipitation. jchemlett.com | Reduces purification costs and solvent use. jchemlett.com |

| Catalytic Amine-Free Sulfonylation | Uses catalysts like 4-methylpyridine N-oxide. organic-chemistry.org | Mild conditions; suitable for base-sensitive compounds. organic-chemistry.org |

Exploration of Novel Catalytic and Stereoselective Transformations

The development of novel catalytic systems to control reactivity and stereoselectivity is a central theme in modern organic chemistry. For this compound, which can participate in substitution and elimination reactions, controlling the stereochemical outcome is crucial. masterorganicchemistry.comchemistrysteps.com

Future research in this area is expected to involve:

Stereoselective Reactions: These reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of this compound, this could involve developing catalysts that direct nucleophilic attack to a specific face of the molecule.

Stereospecific Reactions: In a stereospecific reaction, stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.com For reactions involving this compound, this means that if one starts with a specific enantiomer, the reaction mechanism (like an S\textsubscriptN2 reaction) will dictate the stereochemistry of the product. chemistrysteps.commasterorganicchemistry.com

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in reactions involving this compound is a significant area for exploration. This could lead to the synthesis of optically active products with high purity.

Table 2: Concepts in Stereoselective Transformations

| Concept | Definition | Relevance to this compound |

| Chemoselectivity | Preferential reaction of one functional group over another. masterorganicchemistry.com | Selective reaction at the tosylate group in the presence of other functionalities. |

| Regioselectivity | Preferential formation of one constitutional isomer over another. masterorganicchemistry.com | Controlling the position of attack in substitution or elimination reactions. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com | Achieving a desired cis/trans or R/S configuration in the product. |

| Stereospecificity | A reaction where the stereochemistry of the reactant determines the stereochemistry of the product. masterorganicchemistry.comyoutube.com | Ensuring predictable stereochemical outcomes, for instance, via an S\textsubscriptN2 mechanism leading to inversion of configuration. chemistrysteps.com |

Integration of Advanced Spectroscopic Techniques with Computational Studies for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The synergy between advanced spectroscopic techniques and computational chemistry provides powerful tools for this purpose.

Future directions include:

Advanced Spectroscopy: Techniques like multidimensional NMR, FT-IR, and UV-vis spectroscopy can provide detailed structural information about reactants, intermediates, and products. nih.gov Hyperspectral imaging and Raman mapping are also emerging as powerful analytical tools. uts.edu.au

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to model reaction pathways, predict transition state structures, and understand the factors controlling reactivity and selectivity. escholarship.orgresearchgate.netresearchgate.net These studies can rationalize experimental observations and guide the design of new experiments. escholarship.org For instance, computational models can elucidate the influence of substituents, like the methoxy (B1213986) group, on the reaction kinetics. researchgate.net

The integration of these approaches will allow for a comprehensive understanding of the mechanisms of reactions involving this compound, from the initial interaction of reactants to the formation of the final products. escholarship.org

Expansion of Synthetic Utility in Natural Product and Active Pharmaceutical Ingredient (API) Precursor Synthesis

This compound and related tosylates are valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). jchemlett.combeilstein-journals.orgnih.gov The development of efficient and selective methods for their use is a key research area.

Future research will likely focus on:

Natural Product Synthesis: The total synthesis of natural products is a driving force for the development of new synthetic methodologies. youtube.comwiley.com this compound can serve as a key building block in the construction of complex molecular architectures.

API Synthesis: The pharmaceutical industry relies on efficient and scalable synthetic routes for the production of APIs. acs.org Biocatalysis, for example, is becoming an important tool for the synthesis of chiral alcohols that can be precursors to tosylates used in API synthesis. acs.orgmdpi.com The development of new reactions involving this compound could shorten synthetic routes to valuable pharmaceutical compounds. acs.org For example, tosylates are used in the synthesis of precursors for 'clickable' biodegradable polylactides and other functional polymers. beilstein-journals.org

Rational Design of Materials and Functional Molecules Incorporating this compound Scaffolds

The unique electronic and steric properties of the 2-methoxybenzyl group can be harnessed in the design of new materials and functional molecules.

Emerging areas of research include:

Functional Materials: The sol-gel technique is a versatile method for creating a wide range of materials, and incorporating scaffolds derived from this compound could lead to materials with novel electronic, optical, or catalytic properties. mdpi.com

Bioactive Molecules: The 2-methoxybenzyl moiety is found in various bioactive compounds. By using this compound as a synthetic precursor, it is possible to design and synthesize novel molecules with potential applications in medicine, such as enzyme inhibitors or anticancer agents. nih.gov The combination of the 2-methoxybenzyl scaffold with other pharmacologically active groups, like indole (B1671886) and triazole, is a promising strategy for developing new therapeutic agents. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methoxybenzyl tosylate in high purity?

- Methodological Answer : A common approach involves reacting 2-Methoxybenzyl chloride (precursor) with tosylic acid (TsOH) under controlled conditions. For example, nucleophilic substitution can be performed in anhydrous dichloromethane at 0–5°C with slow addition of TsOH to avoid exothermic side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%). Reaction progress is monitored using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) . Acidic or basic workup conditions (e.g., NaOH or HCl) may adjust solubility during isolation, as demonstrated in analogous syntheses of methoxy-substituted arylacetic acids .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity, focusing on methoxy (δ ~3.8 ppm) and tosylate methyl (δ ~2.4 ppm) protons.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~292).

- Fourier-Transform Infrared (FT-IR) : Peaks at ~1170 cm⁻¹ (S=O stretching) and ~1360 cm⁻¹ (C-O of tosylate) confirm functional groups.

- Melting Point Analysis : Compare observed mp (e.g., 120–123°C) with literature to assess purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for defects), chemical-resistant lab coats, and safety goggles. Avoid skin contact, as tosylates can act as alkylating agents.

- Ventilation : Use fume hoods during synthesis or weighing to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How does structural polymorphism of this compound influence its solubility and bioavailability?

- Methodological Answer : Polymorphic forms (e.g., amorphous vs. crystalline) significantly alter solubility. To study this:

- X-ray Powder Diffraction (XRPD) : Identify polymorphs by comparing diffraction patterns with reference standards.

- Solubility Assays : Conduct equilibrium solubility tests in biorelevant media (e.g., PBS pH 7.4) at 37°C. Use HPLC for quantification (C18 column, UV detection at 254 nm).

- Permeability Studies : Employ Caco-2 cell monolayers or PAMPA assays to correlate polymorphic form with intestinal absorption .

Q. What experimental strategies can resolve contradictory data in pharmacological studies involving tosylate derivatives?

- Methodological Answer :

- Sensitivity Analysis : Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) to minimize bias, as seen in hyperhidrosis trials where outlier centers skewed results .

- Dose-Response Curves : Validate efficacy across multiple concentrations to distinguish true pharmacological effects from artifacts.

- Mechanistic Profiling : Use Western blotting or qPCR to link observed effects (e.g., radiosensitization) to molecular targets (e.g., FANCG downregulation) .

Q. How can mechanistic studies elucidate the role of this compound in enhancing radiosensitivity in cancer models?

- Methodological Answer :

- In Vitro Clonogenic Assays : Irradiate cancer cells (e.g., ESCC lines) pre-treated with this compound (1–10 µM) and quantify survival fractions.

- Apoptosis Detection : Use Annexin V/PI staining and caspase-3 activation assays.

- Gene Knockdown : Employ lentiviral shRNA to silence candidate genes (e.g., FANCG) and assess radiosensitization synergy via combination index (CI) analysis .

Q. What advanced chromatographic methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a gradient method (e.g., 0.1% TFA in water/acetonitrile) with diode-array detection (200–400 nm) to identify impurities ≥0.1%.

- LC-MS/MS : Target-specific MRM transitions to distinguish isobaric impurities (e.g., residual benzyl chloride derivatives).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to profile degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.